molecular formula C22H13ClFNO5S B2551752 [4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone CAS No. 1114852-99-1

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone

Cat. No.: B2551752
CAS No.: 1114852-99-1
M. Wt: 457.86
InChI Key: LVRZSMAUKSCSGS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of various compounds were carried out by condensation of the 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine in the presence of glacial acetic acid under conventional reflux temperature .


Molecular Structure Analysis

The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and other reactions that were carried out under specific conditions .

Scientific Research Applications

Synthesis and Reactivity

Research involving similar chemical structures has focused on synthesis and reactivity studies. For instance, compounds with related structural motifs have been synthesized to explore their reactivity towards different nucleophiles under various conditions, potentially leading to novel organic reactions and intermediates useful in further chemical synthesis (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Such studies are foundational in the development of new synthetic routes for complex molecules, including pharmaceuticals and materials.

Structural and Computational Analysis

Another significant application of compounds with similar structures involves their structural characterization and computational study. Techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) are employed to elucidate their molecular structure, electronic properties, and reactivity patterns. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been analyzed to reveal their molecular structures and physicochemical properties through crystallographic and DFT studies (Huang et al., 2021). Such insights are crucial for understanding the behavior of these compounds in various chemical environments and for designing molecules with desired properties.

Antimicrobial and Antitubercular Activities

Research has also explored the biological activities of structurally related compounds, such as their antimicrobial and antitubercular effects. For instance, a series of compounds synthesized by modifying the chemical structure showed promising in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Bisht et al., 2010). These studies are part of ongoing efforts to discover new drugs for treating infectious diseases.

Molecular Docking and Drug Design

Finally, closely related chemical entities are utilized in molecular docking studies to predict their interaction with biological targets, which is a critical step in drug design and discovery. Such computational approaches help identify potential drug candidates by estimating the binding affinity and mode of action of compounds on specific proteins or enzymes (Guhathakurta et al., 2017). This research application is vital for the efficient development of new therapeutics with optimized efficacy and safety profiles.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFNO5S/c23-14-3-1-13(2-4-14)22(26)21-11-25(16-6-7-18-19(10-16)30-12-29-18)17-9-15(24)5-8-20(17)31(21,27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRZSMAUKSCSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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